molecular formula C14H25NO3 B13495758 tert-butyl N-[(4-acetylcyclohexyl)methyl]carbamate

tert-butyl N-[(4-acetylcyclohexyl)methyl]carbamate

Cat. No.: B13495758
M. Wt: 255.35 g/mol
InChI Key: TXXJXFRQFNPNCX-UHFFFAOYSA-N
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Description

tert-Butyl N-[(4-acetylcyclohexyl)methyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is characterized by the presence of a tert-butyl group, a carbamate group, and a cyclohexyl ring with an acetyl substituent.

Preparation Methods

The synthesis of tert-butyl N-[(4-acetylcyclohexyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method is the reaction of tert-butyl carbamate with 4-acetylcyclohexylmethyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

tert-Butyl N-[(4-acetylcyclohexyl)methyl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl N-[(4-acetylcyclohexyl)methyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[(4-acetylcyclohexyl)methyl]carbamate involves its ability to act as a protecting group for amines. The carbamate group is stable under a variety of conditions, but can be selectively removed using strong acids or heat . This allows for the temporary protection of amine groups during multi-step synthetic processes, preventing unwanted side reactions.

Comparison with Similar Compounds

Similar compounds to tert-butyl N-[(4-acetylcyclohexyl)methyl]carbamate include:

The uniqueness of this compound lies in its specific structure, which combines the stability of the tert-butyl carbamate group with the reactivity of the acetyl-substituted cyclohexyl ring.

Properties

Molecular Formula

C14H25NO3

Molecular Weight

255.35 g/mol

IUPAC Name

tert-butyl N-[(4-acetylcyclohexyl)methyl]carbamate

InChI

InChI=1S/C14H25NO3/c1-10(16)12-7-5-11(6-8-12)9-15-13(17)18-14(2,3)4/h11-12H,5-9H2,1-4H3,(H,15,17)

InChI Key

TXXJXFRQFNPNCX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCC(CC1)CNC(=O)OC(C)(C)C

Origin of Product

United States

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